molecular formula C18H28O3 B14506064 10,12-Octadecadiynoic acid, 8-hydroxy- CAS No. 64144-73-6

10,12-Octadecadiynoic acid, 8-hydroxy-

Cat. No.: B14506064
CAS No.: 64144-73-6
M. Wt: 292.4 g/mol
InChI Key: BEXXCDTWFLMRDJ-UHFFFAOYSA-N
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Description

10,12-Octadecadiynoic acid, 8-hydroxy- is a unique fatty acid derivative characterized by the presence of a hydroxyl group at the 8th position and two triple bonds at the 10th and 12th positions. This compound is known for its distinctive chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,12-Octadecadiynoic acid, 8-hydroxy- typically involves the hydroxylation of 10,12-Octadecadiynoic acid. This process can be achieved through various chemical reactions, including the use of specific catalysts and reagents to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

10,12-Octadecadiynoic acid, 8-hydroxy- undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triple bonds can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

Scientific Research Applications

10,12-Octadecadiynoic acid, 8-hydroxy- has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in biological processes and potential as a bioactive compound.

    Medicine: Investigated for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism of action of 10,12-Octadecadiynoic acid, 8-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group and triple bonds play a crucial role in its reactivity and interaction with biological molecules. These interactions can lead to various biological effects, including modulation of enzyme activity, signaling pathways, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxylated fatty acids and derivatives with triple bonds, such as:

  • 10-Hydroxy-8,12-octadecadienoic acid
  • 12-Hydroxy-8,10-octadecadienoic acid

Uniqueness

10,12-Octadecadiynoic acid, 8-hydroxy- is unique due to its specific combination of a hydroxyl group and two triple bonds, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

64144-73-6

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

8-hydroxyoctadeca-10,12-diynoic acid

InChI

InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h17,19H,2-5,9-10,12-16H2,1H3,(H,20,21)

InChI Key

BEXXCDTWFLMRDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC#CCC(CCCCCCC(=O)O)O

Origin of Product

United States

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